Cyanocobalamin Impurity G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanocobalamin Impurity G, also known as Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyano-e-N-methylcobamide (as per EP), is a derivative of Vitamin B12 . It plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood .

Molecular Structure Analysis

The molecular structure of Cyanocobalamin Impurity G is complex, with a cobalt-centered corrin ring . The cobalt atom neighbors five nitrogen atoms, four of which are located in the corrin ring .Chemical Reactions Analysis

The chemical stability of Cyanocobalamin, a related compound, has been investigated in medical foods using a validated HPLC method .科学的研究の応用

Role in Food Supplements and Medicines

Cyanocobalamin, also known as Vitamin B12, is an essential micronutrient that is commonly integrated with food supplements . Four forms of Vitamin B12—cyanocobalamin, hydroxocobalamin, 5′-deoxyadenosylcobalamin, and methylcobalamin—are currently used for supplementation . Cyanocobalamin Impurity G, being a variant of cyanocobalamin, can be used in the formulation of these supplements and medicines .

Biochemical Role

Vitamin B12 plays a key role in DNA stability . It acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . Cyanocobalamin Impurity G, sharing the core structure with cyanocobalamin, may have similar biochemical roles.

Antioxidant Properties

Vitamin B12 has antioxidant properties that help protect DNA from damage caused by reactive oxygen species . This protection is achieved by scavenging free radicals and reducing oxidative stress . Cyanocobalamin Impurity G could potentially share these antioxidant properties.

DNA Damage Research

In addition to their protective functions, cobalamins can also generate DNA-damaging radicals in vitro that can be useful in scientific research . Cyanocobalamin Impurity G could be used in such research applications.

Drug Delivery Systems

Research is being conducted on the use of Vitamin B12 in medicine as vectors for xenobiotics . Cyanocobalamin Impurity G could potentially be used in the development of such drug delivery systems.

Analytical Method Development

Cyanocobalamin Impurity G can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cyanocobalamin .

作用機序

Target of Action

Cyanocobalamin, also known as vitamin B12, has two active co-enzyme forms: methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl) . Cyanocobalamin and its impurities bind to enzymes, mainly metallo-enzymes, with high affinity for Fe3+ . This results in cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain .

Mode of Action

Cyanocobalamin’s mode of action is based on its ability to tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Biochemical Pathways

The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) . These routes are insufficient at toxic amounts of cyanide .

Pharmacokinetics

Cyanocobalamin, the parent compound, is known to be absorbed through intact skin or mucous membranes following dermal or oral exposure . Systemic toxicity can be expected . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .

Result of Action

The binding of cyanocobalamin and its impurities to enzymes leads to cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain . This results in lactic acid accumulation . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Action Environment

The action of Cyanocobalamin Impurity G is influenced by environmental factors. For instance, the main exposure route is by inhalation of volatile cyanides . Cyanide poisoning can also occur following industrial accidents . Absorption through intact skin or mucous membranes following dermal or oral exposure is good and systemic toxicity can be expected . .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanocobalamin Impurity G involves the use of several chemical reactions to form the final compound. The steps include the conversion of starting materials into intermediates, which are then further transformed into the final product. The overall strategy involves the functionalization of a cobalt center with a cyano group and the formation of a pyrimidine ring system.", "Starting Materials": [ "Cyanocobalamin", "Sodium azide", "Methyl iodide", "Potassium hydroxide", "Sodium nitrite", "Sulfuric acid", "Pyridine", "Acetic anhydride", "Ammonium chloride", "Methanol" ], "Reaction": [ "Cyanocobalamin is treated with sodium azide and methyl iodide to form the intermediate methyl azide-cobalamin.", "The intermediate is then treated with potassium hydroxide to form the corresponding cobalt hydroxide.", "The cobalt hydroxide is then treated with sodium nitrite in the presence of sulfuric acid to form the intermediate cobalt nitrosyl complex.", "The intermediate is then treated with pyridine and acetic anhydride to form the intermediate pyridine-acetate-cobalt nitrosyl complex.", "The intermediate is then treated with ammonium chloride and methanol to form Cyanocobalamin Impurity G." ] } | |

CAS番号 |

38218-51-8 |

分子式 |

C64H90CoN14O14P |

分子量 |

1369.39 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

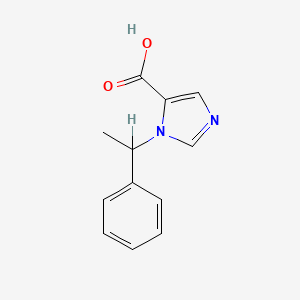

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)